3-(Cyclobutylmethyl)-7-fluoro-1H-indole
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Overview
Description
3-(Cyclobutylmethyl)-7-fluoro-1H-indole is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a cyclobutylmethyl group at the third position and a fluorine atom at the seventh position of the indole ring imparts unique chemical properties to this compound.
Scientific Research Applications
3-(Cyclobutylmethyl)-7-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)-7-fluoro-1H-indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline, the synthesis may proceed through the formation of a cyclobutylmethyl intermediate, followed by fluorination and subsequent cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, halogenation, and cyclization under controlled temperature and pressure conditions are often employed. The use of advanced catalysts and reagents can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethyl)-7-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclobutylmethyl)-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoro-1H-indole: Missing the cyclobutylmethyl group, affecting its stability and reactivity.
3-(Cyclopropylmethyl)-7-fluoro-1H-indole: Substitution of the cyclobutylmethyl group with a cyclopropylmethyl group alters its steric and electronic characteristics.
Uniqueness
3-(Cyclobutylmethyl)-7-fluoro-1H-indole is unique due to the combined presence of the cyclobutylmethyl group and the fluorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(cyclobutylmethyl)-7-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-12-6-2-5-11-10(8-15-13(11)12)7-9-3-1-4-9/h2,5-6,8-9,15H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYOENGSMXJMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CNC3=C2C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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